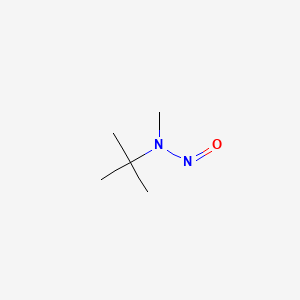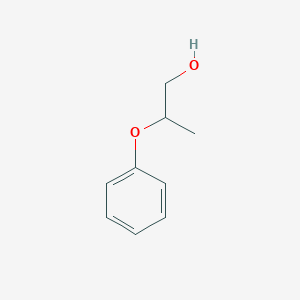
2-苯氧基丙醇
描述
Synthesis Analysis
The synthesis of 2-Phenoxypropanol and its derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. Research demonstrates the utilization of copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization, to synthesize phenol derivatives (Runsheng Xu et al., 2010). Another study highlights the synthesis of 2-(2-amino-2-methylpropyl)phenols through C-C linkage of 2-hydroxybenzyl alcohols with 2-nitropropane anions, showcasing a methodological advancement in the synthesis of phenol derivatives (H. Diery, B. Renger, 1980).
Molecular Structure Analysis
The molecular structure of 2-Phenoxypropanol derivatives has been elucidated through various analytical techniques, including X-ray diffraction. A study on the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate reveals intricate details about its molecular configuration and potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
2-Phenoxypropanol and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the thermal decompositions of 2-methyl-2-phenoxypropane have been extensively studied, revealing mechanisms and kinetic parameters of its degradation process (N. Daly et al., 1981).
科学研究应用
反应的动力学和机理
对涉及2-苯氧基丙醇衍生物的反应的动力学和机理的研究为它们在热条件下的行为提供了宝贵的见解。例如,对2-苯氧基丙酸及其类似物的热解研究表明,反应遵循一级速率方程,导致酚、硫酚或苯胺化合物的形成。这项研究突出了取代基的相对碱性和初生质子的酸性在确定反应途径中的作用(Al-Awadi, Kaul, & El-Dusouqui, 2000)。
环境修复
已经探讨了2-苯氧基丙醇衍生物在环境修复中的潜力,特别是在去除水中污染物方面。一项关于改性蒙脱石与含羟基双子表面活性剂用于酚和邻苯二酚去除的研究表明,这些化合物在吸附水溶液中的污染物方面具有高效性。这表明了2-苯氧基丙醇衍生物在水处理应用中的实用性(Liu et al., 2014)。
抗菌特性
已经研究了2-苯氧基丙醇衍生物的抗菌特性,揭示了它们在对抗微生物病原体方面的潜力。一项合成2-甲基-2-((2-甲基-2-苯氧基丙酰氧)基)丙酸衍生物的研究发现这些化合物对各种微生物病原体有效,表明它们在创造新的抗菌剂方面的适用性(Nirmalan, Antony, & Ramalakshmi, 2016)。
在非生物胁迫下的苯丙烷代谢途径中的作用
已经探讨了与2-苯氧基丙醇密切相关的酚类化合物在植物对非生物胁迫的响应中的相关性。通过苯丙烷生物合成途径,酚类化合物对植物适应环境胁迫至关重要。这一研究领域强调了这些化合物在增强植物对胁迫的耐受性方面的重要性(Sharma et al., 2019)。
安全和危害
2-Phenoxypropanol is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
作用机制
Target of Action
2-Phenoxypropanol, also known as 1-Phenoxypropan-2-ol , is primarily targeted towards bacteria, including strains of Pseudomonas aeruginosa . It is used as a preservative in cosmetic products as well as in non-cosmetics .
Mode of Action
2-Phenoxypropanol exhibits antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . .
Biochemical Pathways
The biosynthesis of phenolic compounds like 2-Phenoxypropanol involves the shikimate and phenylpropanoid pathways . During this process, erythrose 4-phosphate is combined with phosphoenolpyruvate (PEP) to form phenylalanine. Then phenylalanine ammonia lyase (PAL) catalyzes the conversion of phenylalanine to trans-cinnamic acid .
Pharmacokinetics
2-Phenoxypropanol is rapidly absorbed and extensively metabolized to form its major metabolite, phenoxyacetic acid (PAA) . After multiple dosing, the exposures of 2-Phenoxypropanol and PAA were decreased presumably due to the induction of metabolizing enzymes . In a dermal mass balance study, most of the 2-Phenoxypropanol and its derivatives were excreted in urine (73.03%) and rarely found in feces (0.66%) .
Result of Action
The primary result of the action of 2-Phenoxypropanol is its antimicrobial effect, which makes it an effective preservative in various products . It has been shown to inactivate bacteria, and several types of yeast .
生化分析
Biochemical Properties
2-Phenoxypropanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a solvent, facilitating the dissolution and interaction of other compounds in biochemical processes. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. These interactions can lead to the activation or inhibition of enzymatic activity, affecting the overall biochemical pathways in which 2-Phenoxypropanol is involved .
Cellular Effects
2-Phenoxypropanol has been shown to influence various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phenoxypropanol can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Phenoxypropanol involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to changes in their activity. For example, 2-Phenoxypropanol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in metabolic pathways and gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenoxypropanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Phenoxypropanol in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Phenoxypropanol vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes and metabolism. High doses of 2-Phenoxypropanol have been associated with toxic effects, including cellular damage and disruption of normal metabolic pathways. These threshold effects highlight the importance of dosage considerations in the use of 2-Phenoxypropanol in biochemical studies .
Metabolic Pathways
2-Phenoxypropanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the overall metabolic flux and levels of metabolites in cells, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 2-Phenoxypropanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The distribution of 2-Phenoxypropanol can affect its localization and accumulation in specific tissues, influencing its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Phenoxypropanol is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, 2-Phenoxypropanol may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, affecting their activity and the overall cellular function .
属性
IUPAC Name |
2-phenoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJHHQNEBFCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029665 | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4169-04-4 | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4169-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxyisopropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004169044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716K0675WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



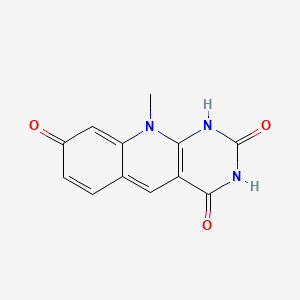
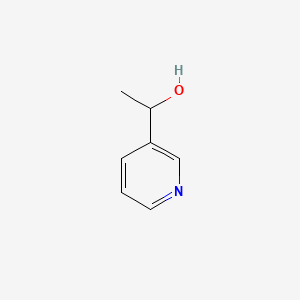
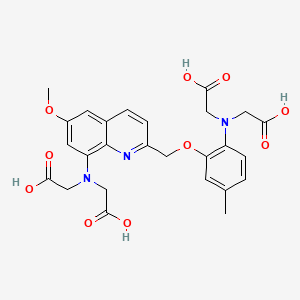
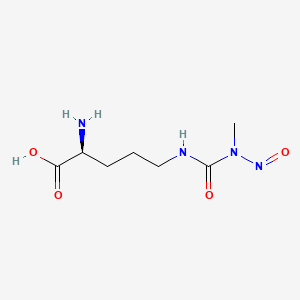

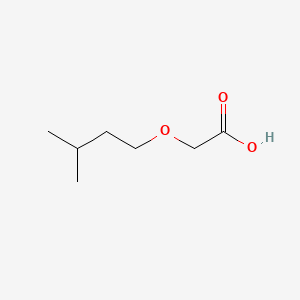
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)
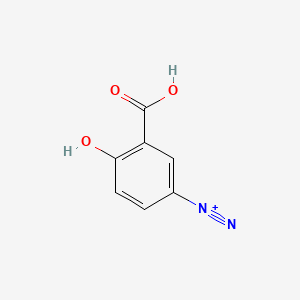
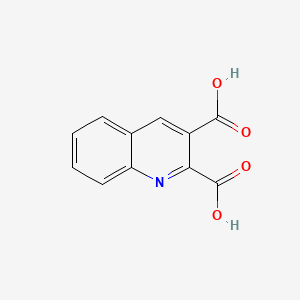
![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)

